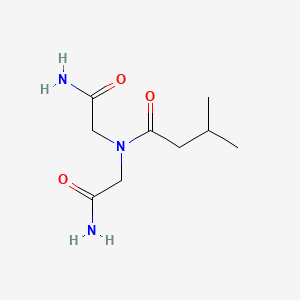
N,N-bis(2-amino-2-oxoethyl)-3-methylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-bis(2-amino-2-oxoethyl)-3-methylbutanamide, also known as BOMME, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and material science. BOMME is a tetradentate ligand that contains two amide and two oxime functional groups, making it a versatile molecule for complexation with metal ions.
Aplicaciones Científicas De Investigación
N,N-bis(2-amino-2-oxoethyl)-3-methylbutanamide has been extensively studied for its potential applications in various fields. In medicinal chemistry, N,N-bis(2-amino-2-oxoethyl)-3-methylbutanamide has been used as a chelating agent for metal-based drugs. The ability of N,N-bis(2-amino-2-oxoethyl)-3-methylbutanamide to complex with metal ions can enhance the efficacy of metal-based drugs and reduce their toxicity. In biochemistry, N,N-bis(2-amino-2-oxoethyl)-3-methylbutanamide has been used as a model compound for studying metalloenzymes. The coordination of metal ions with N,N-bis(2-amino-2-oxoethyl)-3-methylbutanamide can mimic the coordination of metal ions with the active site of metalloenzymes, providing insights into their mechanism of action. In material science, N,N-bis(2-amino-2-oxoethyl)-3-methylbutanamide has been used as a ligand for the synthesis of metal-organic frameworks (MOFs). The unique structure of N,N-bis(2-amino-2-oxoethyl)-3-methylbutanamide allows for the formation of MOFs with tunable properties, making them useful for various applications, including gas storage and separation.
Mecanismo De Acción
The mechanism of action of N,N-bis(2-amino-2-oxoethyl)-3-methylbutanamide is primarily due to its ability to complex with metal ions. The coordination of metal ions with N,N-bis(2-amino-2-oxoethyl)-3-methylbutanamide can lead to the formation of stable complexes that exhibit unique properties. For example, the coordination of metal ions with N,N-bis(2-amino-2-oxoethyl)-3-methylbutanamide can enhance the redox properties of the metal ions, making them more reactive towards biological targets. Additionally, the coordination of metal ions with N,N-bis(2-amino-2-oxoethyl)-3-methylbutanamide can alter the electronic properties of the metal ions, leading to changes in their reactivity and selectivity.
Biochemical and Physiological Effects:
N,N-bis(2-amino-2-oxoethyl)-3-methylbutanamide has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that N,N-bis(2-amino-2-oxoethyl)-3-methylbutanamide can inhibit the growth of cancer cells by inducing apoptosis. N,N-bis(2-amino-2-oxoethyl)-3-methylbutanamide has also been shown to exhibit antioxidant properties, which can protect cells from oxidative damage. In vivo studies have shown that N,N-bis(2-amino-2-oxoethyl)-3-methylbutanamide can reduce inflammation and improve cognitive function in animal models of Alzheimer's disease. Additionally, N,N-bis(2-amino-2-oxoethyl)-3-methylbutanamide has been shown to exhibit antibacterial properties, making it a potential candidate for the development of new antibiotics.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N,N-bis(2-amino-2-oxoethyl)-3-methylbutanamide in lab experiments include its ease of synthesis, high stability, and versatility as a ligand for metal ions. N,N-bis(2-amino-2-oxoethyl)-3-methylbutanamide can be easily synthesized in large quantities, making it a cost-effective option for lab experiments. Additionally, the stability of N,N-bis(2-amino-2-oxoethyl)-3-methylbutanamide allows for the formation of stable complexes with metal ions, making it useful for a range of applications. However, the limitations of using N,N-bis(2-amino-2-oxoethyl)-3-methylbutanamide in lab experiments include its limited solubility in water and its potential toxicity at high concentrations. Careful consideration should be given to the concentration of N,N-bis(2-amino-2-oxoethyl)-3-methylbutanamide used in lab experiments to ensure that it does not interfere with the biological system being studied.
Direcciones Futuras
There are several future directions for the study of N,N-bis(2-amino-2-oxoethyl)-3-methylbutanamide. One potential direction is the development of N,N-bis(2-amino-2-oxoethyl)-3-methylbutanamide-based metalloenzymes for use in biocatalysis. The ability of N,N-bis(2-amino-2-oxoethyl)-3-methylbutanamide to mimic the active site of metalloenzymes makes it a promising candidate for the development of new biocatalysts. Another potential direction is the synthesis of N,N-bis(2-amino-2-oxoethyl)-3-methylbutanamide-based MOFs with tunable properties. The unique structure of N,N-bis(2-amino-2-oxoethyl)-3-methylbutanamide allows for the formation of MOFs with specific properties, making them useful for a range of applications. Finally, the development of N,N-bis(2-amino-2-oxoethyl)-3-methylbutanamide-based metal-based drugs with enhanced efficacy and reduced toxicity is another potential direction for future research. The ability of N,N-bis(2-amino-2-oxoethyl)-3-methylbutanamide to complex with metal ions can enhance the efficacy of metal-based drugs and reduce their toxicity, making them a promising candidate for the development of new drugs.
Conclusion:
In conclusion, N,N-bis(2-amino-2-oxoethyl)-3-methylbutanamide is a versatile compound with potential applications in various fields, including medicinal chemistry, biochemistry, and material science. The ability of N,N-bis(2-amino-2-oxoethyl)-3-methylbutanamide to complex with metal ions makes it a promising candidate for the development of new drugs, biocatalysts, and MOFs. Further research is needed to fully understand the potential of N,N-bis(2-amino-2-oxoethyl)-3-methylbutanamide and its role in these applications.
Métodos De Síntesis
N,N-bis(2-amino-2-oxoethyl)-3-methylbutanamide can be synthesized via a multistep reaction starting from 3-methylbutan-1-amine and 2-hydroxyacetone oxime. The reaction involves the formation of an imine intermediate, which is then reduced to the corresponding amine. The amine is then reacted with 2-hydroxyacetone oxime to form N,N-bis(2-amino-2-oxoethyl)-3-methylbutanamide. The synthesis of N,N-bis(2-amino-2-oxoethyl)-3-methylbutanamide is a relatively straightforward process and can be achieved with high yields.
Propiedades
IUPAC Name |
N,N-bis(2-amino-2-oxoethyl)-3-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O3/c1-6(2)3-9(15)12(4-7(10)13)5-8(11)14/h6H,3-5H2,1-2H3,(H2,10,13)(H2,11,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXCAVDGMUZWTNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N(CC(=O)N)CC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5663465 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2-fluorobenzyl)-3-{2-[(2S)-2-(hydroxymethyl)-1-pyrrolidinyl]-2-oxoethyl}-2-methyl-1,5,6,7-tetrahydro-4H-indol-4-one](/img/structure/B4988544.png)
![2,5-bis{[2-(methacryloyloxy)ethoxy]carbonyl}terephthalic acid](/img/structure/B4988554.png)
![ethyl 2-{[2-(4-methoxyphenoxy)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4988562.png)
![N-methyl-N-[3'-(1H-pyrazol-3-yl)-4-biphenylyl]acetamide](/img/structure/B4988576.png)
![1-(3-hydroxybenzyl)-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide](/img/structure/B4988582.png)
![4-(2-methoxyphenoxy)-1-({5-methyl-2-[4-(methylthio)phenyl]-1,3-oxazol-4-yl}methyl)piperidine](/img/structure/B4988587.png)
![1-methyl-17-(3-methyl-2-pyridinyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4988598.png)
![N~2~-(3,4-dichlorophenyl)-N~1~-(2-methoxy-5-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4988607.png)
![N-(3,4-dimethylphenyl)-1-[3-(4-pyridinyl)propanoyl]-3-piperidinamine](/img/structure/B4988624.png)

![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(2-hydroxyethyl)-N-isopropylbenzamide](/img/structure/B4988639.png)
![N-(2,4-dimethoxyphenyl)-3-{1-[2-(methylthio)benzoyl]-4-piperidinyl}propanamide](/img/structure/B4988646.png)
![N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-2-furamide](/img/structure/B4988655.png)